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Compound of Interest

Compound Name: Diphenyl methylphosphonate

Cat. No.: B048422 Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals on the

structural elucidation of Diphenyl methylphosphonate (DPMP) through spectroscopic

analysis, with a comparative validation against Dimethyl methylphosphonate (DMMP) and

Diethyl methylphosphonate (DEMP).

This guide provides a detailed comparison of the spectroscopic data for Diphenyl
methylphosphonate (DPMP) and two common alkyl phosphonates, Dimethyl

methylphosphonate (DMMP) and Diethyl methylphosphonate (DEMP). The structural integrity

of these organophosphorus compounds is paramount in various research and development

applications, including their use as precursors in drug synthesis and as flame retardants. This

document outlines the key spectroscopic features obtained from Nuclear Magnetic Resonance

(NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a clear validation of

the DPMP structure.

Comparative Spectroscopic Data
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, ³¹P NMR, IR,

and Mass Spectrometry for DPMP, DMMP, and DEMP, allowing for a direct comparison of their

spectral characteristics.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
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Compound
Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J
Hz)

Assignment

Diphenyl

methylphosphon

ate (DPMP)

7.33-7.29 m 4H, Phenyl-H

7.20-7.14 m 6H, Phenyl-H

1.78 d ¹JPH = 17.6 3H, P-CH₃

Dimethyl

methylphosphon

ate (DMMP)

3.74 d ³JPH = 11.0 6H, O-CH₃

1.48 d ¹JPH = 17.4 3H, P-CH₃

Diethyl

methylphosphon

ate (DEMP)

4.11 dq
³JPH = 8.0, ³JHH

= 7.1
4H, O-CH₂

1.49 d ¹JPH = 17.8 3H, P-CH₃

1.33 t ³JHH = 7.1 6H, O-CH₂-CH₃

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
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Compound
Chemical Shift (δ)
ppm

Coupling Constant
(J Hz)

Assignment

Diphenyl

methylphosphonate

(DPMP)

150.4 d, JC-P = 8.3 P-O-C (ipso)

129.9 s Phenyl-C

125.3 s Phenyl-C

120.6 d, JC-P = 4.5 Phenyl-C

11.6 d, JC-P = 144.3 P-CH₃

Dimethyl

methylphosphonate

(DMMP)

52.2 d, ²JPC = 6.9 O-CH₃

10.2 d, ¹JPC = 142.0 P-CH₃

Diethyl

methylphosphonate

(DEMP)

61.9 d, ²JPC = 6.6 O-CH₂

16.4 d, ³JPC = 5.9 O-CH₂-CH₃

9.8 d, ¹JPC = 142.5 P-CH₃

Table 3: ³¹P NMR Spectroscopic Data (CDCl₃)
Compound Chemical Shift (δ) ppm

Diphenyl methylphosphonate (DPMP) 24.55[1]

Dimethyl methylphosphonate (DMMP) 32.8

Diethyl methylphosphonate (DEMP) 30.5

Table 4: Infrared (IR) Spectroscopic Data (Liquid
Film/KBr)
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Compound Wavenumber (cm⁻¹) Assignment

Diphenyl methylphosphonate

(DPMP)
~3060 C-H stretch (aromatic)

~2930 C-H stretch (aliphatic)

~1590, 1490 C=C stretch (aromatic)

~1265 P=O stretch

~1180 P-O-C (aryl) stretch

~950 P-CH₃ rock

Dimethyl methylphosphonate

(DMMP)
~2960, 2850 C-H stretch (aliphatic)

~1250 P=O stretch

~1030 P-O-C (alkyl) stretch

~820 P-CH₃ rock

Diethyl methylphosphonate

(DEMP)
~2980, 2910 C-H stretch (aliphatic)

~1240 P=O stretch

~1025 P-O-C (alkyl) stretch

~790 P-CH₃ rock

Table 5: Mass Spectrometry (Electron Ionization - EI)
Data
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Compound Molecular Ion (m/z) Key Fragment Ions (m/z)

Diphenyl methylphosphonate

(DPMP)
248 171, 155, 94, 77

Dimethyl methylphosphonate

(DMMP)
124 109, 94, 79

Diethyl methylphosphonate

(DEMP)
152 125, 109, 97, 79

Experimental Protocols
A summary of the general experimental procedures for the spectroscopic techniques is

provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Samples were dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS)

as an internal standard. ¹H, ¹³C, and ³¹P NMR spectra were recorded on a 400 MHz

spectrometer. For ¹H and ¹³C NMR, chemical shifts are reported in parts per million (ppm)

relative to TMS (δ = 0.00 ppm). For ³¹P NMR, chemical shifts are reported in ppm relative to an

external 85% H₃PO₄ standard (δ = 0.0 ppm).

Infrared (IR) Spectroscopy
Infrared spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer. Liquid

samples (DMMP and DEMP) were analyzed as a thin film between potassium bromide (KBr)

plates. The solid sample (DPMP) was analyzed as a KBr pellet. Spectra were recorded in the

4000-400 cm⁻¹ range.

Mass Spectrometry (MS)
Mass spectra were acquired on a mass spectrometer using electron ionization (EI) at 70 eV.

Samples were introduced via a direct insertion probe or gas chromatography inlet. The mass-

to-charge ratios (m/z) of the molecular ion and major fragment ions were recorded.
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Visualization of the Spectroscopic Validation
Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and

validation of the Diphenyl methylphosphonate structure.

Workflow for Spectroscopic Validation of Diphenyl Methylphosphonate
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Caption: Logical workflow for the spectroscopic analysis and structural validation of Diphenyl
methylphosphonate.

Conclusion
The spectroscopic data presented provides a clear and comprehensive validation of the

structure of Diphenyl methylphosphonate. The ¹H and ¹³C NMR spectra confirm the
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presence of both the phenyl and methyl groups attached to the phosphorus atom, with

characteristic chemical shifts and coupling constants. The ³¹P NMR shows a distinct signal in

the expected region for a phosphonate. The IR spectrum further supports the structure with

characteristic absorption bands for the P=O, P-O-C (aryl), and aromatic C-H bonds. Finally, the

mass spectrum displays the correct molecular ion peak and a fragmentation pattern consistent

with the proposed structure.

The comparison with Dimethyl methylphosphonate and Diethyl methylphosphonate highlights

the influence of the different ester groups (phenyl vs. methyl/ethyl) on the spectroscopic

properties. The downfield shift of the phenyl protons and carbons in DPMP compared to the

alkyl protons and carbons in DMMP and DEMP is a key distinguishing feature. This guide

serves as a valuable resource for researchers in the unambiguous identification and

characterization of Diphenyl methylphosphonate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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